molecular formula C7H6FNS B13230892 5-Fluoro-2,3-dihydro-1,3-benzothiazole

5-Fluoro-2,3-dihydro-1,3-benzothiazole

Cat. No.: B13230892
M. Wt: 155.19 g/mol
InChI Key: STAMFEXDPUPNNX-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, where the thiazole ring contains a sulfur and a nitrogen atom. The fluorine atom is attached to the benzene ring, which significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with fluorinated carboxylic acids or their derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.

Example Reaction:

    Starting Materials: 2-Aminothiophenol and 2-Fluorobenzoic acid.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, at elevated temperatures (around 100-150°C).

    Product: this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amino or thiol derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dihydrobenzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2,3-dihydro-1,3-benzothiazole is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of the fluorine atom can enhance the biological activity and metabolic stability of these compounds.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-1,3-benzothiazole and its derivatives often involves the inhibition of specific enzymes or proteins. For example, some derivatives inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis. The fluorine atom can enhance binding affinity and specificity to the target enzyme, leading to more effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,3-benzothiazole: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    5-Chloro-2,3-dihydro-1,3-benzothiazole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    5-Methyl-2,3-dihydro-1,3-benzothiazole: Contains a methyl group instead of fluorine, affecting its reactivity and applications.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-2,3-dihydro-1,3-benzothiazole imparts unique properties such as increased electronegativity and metabolic stability. These characteristics make it particularly valuable in medicinal chemistry for developing drugs with enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C7H6FNS

Molecular Weight

155.19 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C7H6FNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-3,9H,4H2

InChI Key

STAMFEXDPUPNNX-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

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